1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol
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Overview
Description
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by an ethyl group at the third position of the benzofuran ring and an ethan-1-ol group at the second position. It has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of 2-ethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst, followed by reduction of the resulting ketone to the corresponding alcohol . The reaction conditions typically include:
Cyclization: Heating at 150-200°C with a strong acid catalyst such as sulfuric acid.
Reduction: Using a reducing agent like sodium borohydride or lithium aluminum hydride at room temperature.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a palladium or platinum catalyst under hydrogen gas to reduce the intermediate ketone to the alcohol.
Purification: Employing techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products:
Oxidation: 1-(3-Ethyl-1-benzofuran-2-yl)ethanone.
Reduction: 1-(3-Ethyl-1-benzofuran-2-yl)ethane.
Substitution: 1-(3-Ethyl-1-benzofuran-2-yl)-2-nitroethanol.
Scientific Research Applications
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives:
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
1-(3-Propyl-1-benzofuran-2-yl)ethan-1-ol: Contains a propyl group, which may affect its reactivity and biological activity.
1-(3-Butyl-1-benzofuran-2-yl)ethan-1-ol: The longer alkyl chain can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXQPLQXPMPKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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